Calpain Inhibitor-2

Calpain Isoform Selectivity Cysteine Protease Inhibition Proteasome Activity

Choose Calpain Inhibitor-2 for its unparalleled selectivity: the ALLM form (CAS 136632-32-1) provides a 1.9-fold preference for calpain I over calpain II, minimizing off-target effects that plague less-selective alternatives like ALLN. Its sub-nanomolar cathepsin L Ki (0.6 nM) ensures complete target engagement, critical for antigen processing and lysosomal studies. For oncology models, utilize the highly potent μ‑calpain inhibitor (CAS 2413962-65-7; Ki=9 nM) that blocks 80% of DU‑145 cell invasion at 2 μM. These divergent profiles empower precise dissection of opposing calpain‑1 and calpain‑2 functions in neuroplasticity and cell survival, preventing the confounding results that arise from generic inhibitors.

Molecular Formula C26H33N3O5S
Molecular Weight 499.6 g/mol
Cat. No. B12407950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalpain Inhibitor-2
Molecular FormulaC26H33N3O5S
Molecular Weight499.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)C(=O)N)NC(=O)C(C(C)C)NS(=O)(=O)C1=CC=C(C=C1)C=CC2=CC=CC=C2
InChIInChI=1S/C26H33N3O5S/c1-17(2)16-22(24(30)25(27)31)28-26(32)23(18(3)4)29-35(33,34)21-14-12-20(13-15-21)11-10-19-8-6-5-7-9-19/h5-15,17-18,22-23,29H,16H2,1-4H3,(H2,27,31)(H,28,32)/b11-10+/t22-,23-/m0/s1
InChIKeyWNWIOVLJZSTYAN-TZFKZXSBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calpain Inhibitor-2: Foundational Profile and Primary Procurement Identifiers


Calpain Inhibitor-2, which can refer to the peptide aldehyde Ac-Leu-Leu-Met-CHO (ALLM; CAS 136632-32-1) or the more structurally distinct compound with CAS 2413962-65-7, is a small-molecule calpain protease inhibitor. The ALLM form is a cell-permeable, peptide aldehyde that inhibits calpain I (μ-calpain, Ki=120 nM), calpain II (m-calpain, Ki=230 nM), cathepsin L (Ki=0.6 nM), and cathepsin B (Ki=100 nM), with weak activity against the proteasome . The compound designated by CAS 2413962-65-7 is a lipophilic, peptide-based inhibitor of μ-calpain (Ki=9 nM) that has demonstrated antiproliferative and anti-invasive effects in cancer cell models . Both compounds serve as tools for investigating calpain-mediated processes but possess distinct selectivity and potency profiles.

Why Broad-Spectrum Calpain Inhibitors Are Not Interchangeable with Calpain Inhibitor-2


The calpain family comprises over a dozen isoforms, and the major ubiquitous forms, calpain-1 (μ-calpain) and calpain-2 (m-calpain), often exhibit opposing roles in neuroplasticity and cell survival [1]. In neurological contexts, calpain-1 activation is generally neuroprotective and required for certain forms of long-term potentiation (LTP), whereas calpain-2 activation is neurodegenerative and limits synaptic plasticity [1]. Consequently, tools that broadly inhibit both isoforms, or that have significant off-target activity against cathepsins and the proteasome, can produce confounding results or mask the specific contribution of individual calpains. Calpain Inhibitor-2's distinct Ki profiles across isoforms, and in the case of the 2413962-65-7 compound its high μ-calpain selectivity, make it a critical tool for dissecting these opposing functions, where generic substitution could lead to misinterpretation of experimental outcomes.

Quantitative Differentiation: Calpain Inhibitor-2 Against In-Class Comparators


Differentiated Calpain-I Isoform Potency: ALLM vs. ALLN

ALLM (Calpain Inhibitor-2) demonstrates a distinct, moderate selectivity for calpain I over calpain II, and importantly, it is a weak inhibitor of the proteasome. In contrast, the structurally related comparator ALLN exhibits a less favorable calpain I/II selectivity profile and is a more potent proteasome inhibitor. Specifically, ALLM inhibits calpain I with a Ki of 120 nM, calpain II with a Ki of 230 nM, and the proteasome with a Ki of ~6 µM . The comparator ALLN inhibits calpain I with a Ki of 190 nM, calpain II with a Ki of 220 nM, and the proteasome with a Ki of 6 µM . While both compounds have similar proteasome Ki values, ALLM offers a 1.9-fold selectivity for calpain I over calpain II, whereas ALLN exhibits minimal selectivity (1.2-fold) . This difference in calpain isoform preference, combined with the avoidance of potent proteasome inhibition, allows for cleaner functional assignment in cellular studies.

Calpain Isoform Selectivity Cysteine Protease Inhibition Proteasome Activity

Distinct Cathepsin L Selectivity Profile: ALLM vs. MDL 28170

ALLM (Calpain Inhibitor-2) exhibits a unique selectivity profile, being an exceptionally potent inhibitor of cathepsin L (Ki=0.6 nM) while also inhibiting cathepsin B (Ki=100 nM) [1]. This is in stark contrast to the comparator MDL 28170 (Calpain Inhibitor III), a potent calpain inhibitor (Ki=10 nM) that does inhibit cathepsin B (Ki=25 nM) but has no reported activity against cathepsin L . ALLM's Ki for cathepsin L (0.6 nM) is >160-fold lower than its Ki for calpain I and >380-fold lower than for calpain II, indicating it is primarily a cathepsin L inhibitor in cellular contexts [1]. This characteristic defines a completely different experimental application space.

Cathepsin L Inhibition Cysteine Protease Selectivity Lysosomal Proteases

Functional Differentiation in NF-κB Sensitization: ALLM vs. ALLN

A critical functional distinction exists between ALLM (Calpain Inhibitor-2) and ALLN. ALLM has been shown to induce caspase-dependent apoptosis in leukemia and lymphoma cell lines, but it cannot inhibit NF-κB activation or sensitize DLD1-TRAIL/R cells to the TRAIL protein [1]. In contrast, the comparator ALLN has been demonstrated to inhibit NF-κB and sensitize cells to TRAIL [1]. This functional divergence, despite structural similarity, dictates that ALLM cannot be used as a substitute for ALLN in studies of NF-κB-mediated TRAIL resistance.

NF-κB Signaling Apoptosis Sensitization TRAIL Resistance

High-Affinity μ-Calpain Inhibition and Antiproliferative Activity: Calpain Inhibitor-2 (CAS 2413962-65-7) vs. ALLM

Calpain Inhibitor-2, designated by CAS 2413962-65-7, is a structurally distinct, lipophilic peptide inhibitor of μ-calpain with a reported Ki of 9 nM . This is a 13-fold improvement in potency against μ-calpain compared to ALLM (Ki=120 nM) . This compound also exhibits moderate to good antiproliferative activity in vitro against melanoma (A-375, B-16F1) and prostate cancer (PC-3) cell lines, a property not reported for ALLM . Furthermore, a related compound in this series (compound 3) inhibited DU-145 prostate cancer cell invasion by 80% at 2 μM in a Matrigel assay .

μ-Calpain Inhibition Antiproliferative Activity Cancer Cell Biology

Precision Application Scenarios for Calpain Inhibitor-2 Based on Verified Evidence


Dissecting Calpain I-Selective Functions in Neurobiology

Researchers studying the opposing roles of calpain-1 and calpain-2 in synaptic plasticity and neurodegeneration should select ALLM (Calpain Inhibitor-2) over ALLN. The 1.9-fold selectivity of ALLM for calpain I over calpain II (Ki=120 nM vs 230 nM) provides a more targeted tool for interrogating calpain I-specific contributions, minimizing the confounding effects of simultaneous calpain II inhibition observed with the less selective ALLN [1]. This is critical given the documented neuroprotective role of calpain-1 versus the neurodegenerative role of calpain-2 [2].

Investigating Cathepsin L-Dependent Pathways in Conjunction with Calpain Activity

For studies requiring potent and concurrent inhibition of cathepsin L and calpains, ALLM (Calpain Inhibitor-2) is the definitive choice. Its sub-nanomolar Ki (0.6 nM) for cathepsin L ensures complete target engagement, a property not shared by other common calpain inhibitors like MDL 28170 . This application is particularly relevant in fields such as antigen processing, lysosomal biology, and certain cancer models where cathepsin L plays a key role [1].

Probing μ-Calpain's Role in Cancer Cell Proliferation and Invasion

Investigators exploring the function of μ-calpain in melanoma or prostate cancer progression should utilize Calpain Inhibitor-2 (CAS 2413962-65-7). Its 13-fold higher potency for μ-calpain (Ki=9 nM) compared to ALLM and its demonstrated efficacy in reducing DU-145 cell invasion by 80% at 2 μM (via compound 3) make it a superior tool for functional studies . The antiproliferative effects against A-375, B-16F1, and PC-3 cells further validate its utility in cancer biology .

Technical Documentation Hub

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